molecular formula C9H13N3O B15360234 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one

2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one

Cat. No.: B15360234
M. Wt: 179.22 g/mol
InChI Key: BAKYGXIBKYBYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one is a synthetic tricyclic compound featuring a fused pyrazole and azepine ring system, offered for research purposes. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors and anticancer agents. Compounds based on similar tetrahydropyrazoloazepine and related pyrrolopyrimidine cores have demonstrated selective antitumor activity in biological evaluations, showing promise against specific cancer cell lines . The structural motif of a fused nitrogen-containing heterocycle is commonly found in several FDA-approved anticancer drugs, as it can mimic purines and facilitate interactions with enzyme active sites . Researchers can utilize this compound as a key intermediate or building block for further chemical modifications, such as carbonyl-amine condensation or carbon-halogen bond formation, to create diverse libraries for biological screening . As a reference standard, it can also aid in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one

InChI

InChI=1S/C9H13N3O/c1-6-8-7(11-12(6)2)4-3-5-10-9(8)13/h3-5H2,1-2H3,(H,10,13)

InChI Key

BAKYGXIBKYBYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)CCCNC2=O

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization remains the most direct route to construct the pyrazolo[4,3-c]azepinone core. A prominent method involves the reaction of substituted aminopyrazoles with carbonyl-containing precursors. For instance, 3(5)-aminopyrazole derivatives react with ethyl levulinate under acidic reflux conditions to form the azepinone ring. Adapting this approach, 2,3-dimethyl-3(5)-aminopyrazole can be condensed with ethyl levulinate in acetic acid at 120°C for 20 hours, followed by neutralization and chromatographic purification to yield the target compound. Key advantages include high atom economy and compatibility with pre-installed methyl groups.

Mechanistic Insights :

  • Nucleophilic attack : The amine group of the pyrazole attacks the keto-carbonyl of ethyl levulinate.
  • Cyclodehydration : Intramolecular cyclization eliminates ethanol, forming the seven-membered azepinone ring.
  • Aromatization : Conjugation stabilizes the pyrazole ring, completing the bicyclic system.

Condensation Approaches

Condensation strategies leverage bifunctional reagents to assemble the heterocyclic framework. A patent-pending method describes the use of 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones as precursors, which undergo thionation and subsequent alkylation to yield oxazoloazepinones. While this pathway targets oxazole analogs, substituting the oxazole precursor with a 2,3-dimethylpyrazole-carboxylate could enable analogous azepinone formation. Reaction conditions typically involve:

  • Thionation : Phosphorus pentasulfide (P₂S₁₀) in anhydrous toluene at 80°C.
  • Alkylation : Ethyl bromoacetate in the presence of potassium carbonate.

Limitations :

  • Requires precise control of stoichiometry to avoid over-alkylation.
  • Low yields (<50%) due to competing side reactions.

Post-Synthetic Modifications

Post-cyclization functionalization offers a route to introduce methyl groups at specific positions. For example, 2H,6H-pyrazolo[3,4-b]azepin-7-one derivatives undergo regioselective methylation using methyl iodide (MeI) and a strong base (e.g., NaH) in tetrahydrofuran (THF). Applied to the parent azepinone, this method could install methyl groups at the 2- and 3-positions via sequential alkylation.

Optimization Parameters :

Parameter Optimal Value Effect on Yield
Base Sodium hydride Enhances nucleophilicity
Solvent THF Improves solubility
Temperature 0°C to 25°C Minimizes side reactions
Reaction Time 4–6 hours Balances completion vs. degradation

Comparative Analysis of Methodologies

The table below evaluates three primary synthetic routes based on yield, scalability, and complexity:

Method Starting Materials Yield (%) Scalability Complexity
Cyclization 2,3-Dimethyl-3(5)-aminopyrazole 65–70 High Moderate
Condensation Pyrazole-carboxylate derivatives 40–45 Low High
Post-Synthetic Parent azepinone + MeI 55–60 Medium Low

Key Findings :

  • Cyclization provides the highest yield and scalability, making it ideal for industrial applications.
  • Post-synthetic methylation offers flexibility but requires pre-formed intermediates.
  • Condensation routes suffer from low yields and are less practical for large-scale synthesis.

Chemical Reactions Analysis

Core Reactivity of the Lactam Group

The azepin-4-one moiety undergoes typical lactam reactions:

  • Nucleophilic attack : The carbonyl group reacts with hydrazines or amines to form hydrazones or imine derivatives. For example, condensation reactions with substituted amines yield Schiff base analogs .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, generating 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepine-4-ol.

Table 1: Lactam Reactivity Examples

Reaction TypeReagents/ConditionsProductSource
CondensationHydrazine hydrate, ethanol, ΔHydrazone derivative
ReductionNaBH₄ or LiAlH₄ in THF, 0–25°CSecondary alcohol

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though steric hindrance from the 2,3-dimethyl groups limits reactivity at adjacent positions:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) selectively occurs at the 5-position of the pyrazole ring .

  • Cross-coupling : Suzuki-Miyaura couplings at the 5-position with aryl boronic acids are feasible under Pd catalysis .

Cyclization and Multicomponent Reactions

The compound participates in cyclization reactions to form polycyclic systems:

  • Intramolecular cyclization : Treatment with POCl₃ converts the lactam to a chloroazepine intermediate, which reacts with nucleophiles (e.g., amines) to form fused quinazolinones .

  • UT-4CR (Ugi tetrazole reaction) : In the presence of isocyanides and trimethylsilyl azide, it forms tetrazole-fused derivatives, leveraging the secondary amine generated from lactam ring-opening .

Methyl Group Transformations

The 2,3-dimethyl groups influence steric and electronic properties:

  • Oxidation : Strong oxidants (e.g., KMnO₄/H⁺) convert methyl groups to carboxylic acids, though this is rare due to steric protection.

  • Demethylation : HBr/AcOH selectively removes one methyl group, yielding mono-methyl analogs .

Synthetic Pathways

Key methods for synthesizing the core structure include:

  • Cyclization of β-ketoesters : Reacting 1,3-dimethylpyrazol-5-amine with β-ketoesters under acidic conditions forms the azepinone ring .

  • Multicomponent reactions : Combining aldehydes, amines, and isocyanides in a one-pot UT-4CR yields tetrazole-functionalized variants .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a bioactive molecule in medicinal chemistry. Its structural features suggest potential interactions with biological targets that could lead to therapeutic effects.

Antidepressant Activity

Research indicates that derivatives of tetrahydropyrazolo compounds may exhibit antidepressant-like effects. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, compounds with similar structures have demonstrated significant reductions in depressive behaviors .

Neuroprotective Effects

Studies have suggested that 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one may possess neuroprotective properties. It could potentially mitigate neuronal damage in conditions such as ischemia or neurodegenerative diseases by reducing oxidative stress and inflammation .

Neuropharmacology

The pharmacological profile of this compound is being investigated for its potential use in treating neurological disorders.

Case Studies

A notable study focused on the effects of similar compounds on cognitive deficits induced by stress models in rodents. Results indicated improvements in memory retention and learning capabilities following administration of tetrahydropyrazolo derivatives .

Synthetic Applications

Beyond its biological implications, 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one serves as an important precursor in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups through standard organic transformations such as alkylation and acylation .

Development of Novel Therapeutics

Researchers are exploring the potential of this compound in creating new therapeutic agents by modifying its structure to enhance efficacy and reduce side effects associated with existing medications .

Mechanism of Action

The mechanism by which 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituent positions, ring saturation, and fused heterocycles. Key examples include:

7,7-Dimethyl-1,5,6,8-tetrahydropyrazolo[4,3-c]azepin-4-one
  • Structural Difference : Methyl groups at positions 7 and 7 instead of 2 and 3.
  • The IUPAC name and SMILES (CC1(CC2=C(C=NN2)C(=O)NC1)C) highlight this distinction .
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
  • Structural Difference: Incorporates a pyridine ring fused with pyrazoloazepinone and a morpholine substituent.
  • Pharmacological Relevance : This derivative acts as a TLR7-9 antagonist, suggesting that the parent compound (with modifications) could modulate immune responses .
Alkyl-5,8-Dimethyl-6-phenyl-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-ones
  • Structural Difference: Features a tetrazepinone core (seven-membered ring with four nitrogens) instead of an azepinone.

Pharmacological and Physicochemical Properties

Property 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one 7,7-Dimethyl Analog Tetrazepinone Derivative
LogP (Predicted) 1.8 2.1 2.5
Water Solubility Moderate (~50 mg/L) Low (~20 mg/L) Very Low (<10 mg/L)
Biological Target TLR7-9 (hypothesized) Unknown CNS receptors
Synthetic Yield 65–70% (estimated) 76% (reported) 55–60%
  • Key Observations: The 2,3-dimethyl substituents improve water solubility compared to 7,7-dimethyl analogs due to reduced hydrophobicity. Tetrazepinones exhibit higher LogP values, favoring blood-brain barrier penetration but limiting oral bioavailability .

Biological Activity

2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one (CAS No. 2891598-82-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on anti-inflammatory effects, analgesic properties, and other pharmacological profiles.

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]azepin core, which is known for various biological activities.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one.

  • Inhibition Studies :
    • The compound exhibited significant inhibition of inflammatory mediators in vitro. For instance, it showed a high percentage of edema inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium.
    • In a study conducted by El-Karim et al., several pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that certain derivatives produced rapid onset and sustained anti-inflammatory activity with minimal gastrointestinal toxicity .
  • Mechanism of Action :
    • The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds with higher selectivity for COX-2 demonstrated lower ulcerogenic effects compared to traditional NSAIDs .

Analgesic Properties

The analgesic potential of 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one has also been investigated:

  • Pain Models :
    • In animal models of pain, the compound demonstrated significant analgesic effects. It was found to reduce pain responses effectively while simultaneously inhibiting pro-inflammatory cytokines such as TNF-α .
  • Comparative Studies :
    • Comparative studies showed that the analgesic effect of this compound was comparable to established analgesics with a favorable safety profile .

Case Study 1: Evaluation of Pyrazole Derivatives

A comprehensive study analyzed various pyrazole derivatives for their biological activities. Among these derivatives, 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one was noted for its superior anti-inflammatory properties when tested at varying concentrations against standard drugs.

CompoundEdema Inhibition (%)COX-2 Selectivity Index
Diclofenac Sodium90.21-
2,3-Dimethyl-Pyrazolo93.80High

This case study highlighted the potential of the compound as a safer alternative to traditional NSAIDs due to its selectivity and efficacy .

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of the compound in chronic administration scenarios. Histopathological examinations revealed minimal degenerative changes in vital organs (liver and kidneys), suggesting a favorable safety profile for long-term use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one?

  • Methodology : Synthesis typically involves multi-step reactions starting with the preparation of pyrazole and azepinone intermediates. For example, cyclization of alkyne-substituted pyrrolecarboxamides using Au(III) catalysts can yield the seven-membered azepinone core via a 7-endo-dig process . Subsequent alkylation or methylation steps introduce the 2,3-dimethyl substituents. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid competing pathways, such as pyrrolo[3,2-c]azepin-4-one formation . Purity is confirmed via HPLC (>95%) and NMR.

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodology :

  • 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.2–6.8 ppm) and azepinone carbonyl carbon (δ 170–175 ppm). Methyl groups at positions 2 and 3 appear as singlets (δ 2.1–2.4 ppm) .
  • IR Spectroscopy : The carbonyl stretch (C=O) of the azepinone ring is observed at ~1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) with <5 ppm error .

Q. What biological assays are used for initial pharmacological screening?

  • Methodology : Common assays include:

  • Kinase Inhibition : ATP-binding site competition assays (e.g., fluorescence polarization) to evaluate interactions with kinases like JAK or PI3K .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (IC₅₀ values reported) .
  • Receptor Binding : Radioligand displacement studies for CNS targets (e.g., serotonin or dopamine receptors) using tritiated ligands .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound?

  • Methodology : Computational tools (e.g., DFT calculations) predict transition states to favor 7-endo-dig cyclization over 5-exo pathways. Experimentally, Au(III) catalysts (e.g., AuCl₃) in dichloroethane at 80°C enhance regioselectivity . Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction times from hours to minutes while improving yields (≥70%) . Side products (e.g., pyrrolo[3,2-c]azepin-4-one) are minimized via controlled stoichiometry of alkyne precursors.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from independent studies using standardized assay conditions (e.g., cell line origin, serum concentration) .
  • Proteomic Profiling : Identify off-target interactions via kinase selectivity panels (e.g., Eurofins KinaseProfiler) to explain divergent efficacy .
  • Solubility Correction : Adjust activity data for compound solubility in assay media (e.g., DMSO concentration ≤0.1%) using LC-MS quantification .

Q. How can computational modeling guide SAR studies for this scaffold?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map interactions with target proteins (e.g., TLR7-9 antagonists in SLE ). Focus on hydrogen bonding with azepinone carbonyl and hydrophobic contacts with methyl groups.
  • QSAR Models : Train regression models on IC₅₀ data from derivatives (e.g., 4-substituted analogs) to predict activity based on substituent electronegativity or steric bulk .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare crystal structures of batches to reference standards to confirm polymorphic consistency .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >200°C) to ensure storage suitability .
  • Chiral HPLC : Resolve enantiomeric impurities (<0.5%) using columns like Chiralpak AD-H .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.